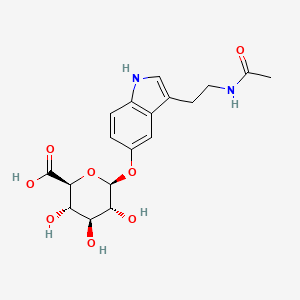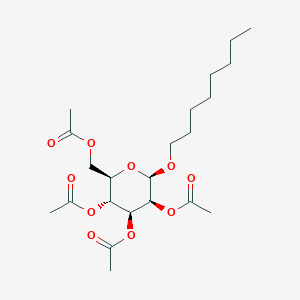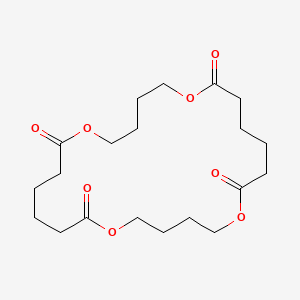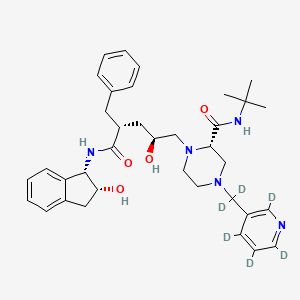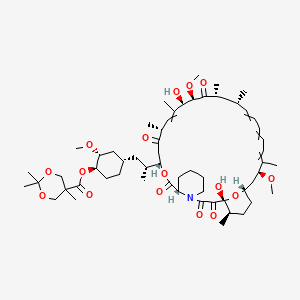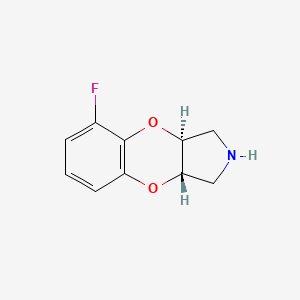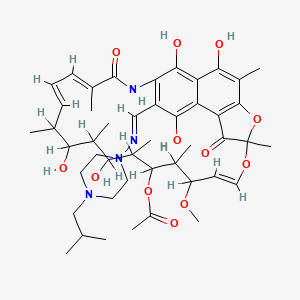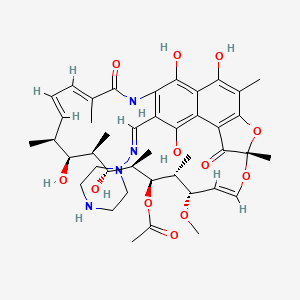![molecular formula C₂₆H₂₈FNO₃ B1140673 (3S,4R)-4-(4-氟苯基)-3-[[3-甲氧基-4-(苄氧基)苯氧基]甲基]哌啶 CAS No. 600135-89-5](/img/structure/B1140673.png)
(3S,4R)-4-(4-氟苯基)-3-[[3-甲氧基-4-(苄氧基)苯氧基]甲基]哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" involves multistage sequences and has been explored for various derivatives. For example, the synthesis and labeling with carbon-14 and carbon-13 for studies on molecular structure and reactions have been detailed in research. The process involves hydroxymethylation, resolution of stereoisomers, and further modifications to achieve the desired molecular configuration and label distribution (Willcocks et al., 1993).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to determine the absolute configurations of derivatives, demonstrating the significance of molecular structure in understanding the compound's properties and potential applications. These analyses provide insight into the stereochemistry and geometric configurations that are crucial for the compound's biological activities and interactions (Peeters et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving derivatives of "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" include nucleophilic substitutions, alkoxymethylation, and fluorination. These reactions highlight the compound's versatility and the possibility of generating various derivatives with distinct chemical and biological properties. The reactions are key to modifying the compound for specific studies or applications (Schmitt et al., 2013).
科学研究应用
多巴胺受体调节的药理潜力
关于芳基环烷胺类化合物,包括苯基哌啶类化合物,研究已经确定它们在调节D2样受体中的作用,这对于治疗神经精神疾病至关重要。与(3S,4R)-4-(4-氟苯基)-3-[[3-甲氧基-4-(苄氧基)苯氧基]甲基]哌啶结构相关的化合物显示出在D2样受体结合亲和力的增强和选择性方面的潜力,表明它们在开发抗精神病药物方面的重要性(Sikazwe et al., 2009)。
在趋化因子受体拮抗中的作用
趋化因子受体CCR3已被认为与过敏性疾病,如哮喘和过敏性鼻炎有关。针对该受体的小分子拮抗剂,包括(双)哌啶衍生物,为治疗这些疾病提供了有价值的途径。(3S,4R)-4-(4-氟苯基)-3-[[3-甲氧基-4-(苄氧基)苯氧基]甲基]哌啶中存在的结构基序可能有助于其作为CCR3拮抗剂的潜力,为开发新的过敏性疾病治疗药物奠定了基础(Willems & IJzerman, 2009)。
对抗真菌研究的贡献
来自胡椒属植物的化合物,包括哌啶衍生物,已经展示出显著的抗真菌活性。(3S,4R)-4-(4-氟苯基)-3-[[3-甲氧基-4-(苄氧基)苯氧基]甲基]哌啶的结构框架表明其在开发抗真菌药物方面的潜在用途,这些药物可能对一系列真菌病原体有效。这符合对新抗真菌化合物的持续搜索,以解决抗真菌耐药问题的增长(Xu & Li, 2011)。
对神经保护疗法的影响
与(3S,4R)-4-(4-氟苯基)-3-[[3-甲氧基-4-(苄氧基)苯氧基]甲基]哌啶结构相关的化合物具有多种生物活性,如神经保护和免疫调节作用,表明它们在治疗神经系统疾病方面具有潜力。这些化合物可能为开发旨在神经保护和调节免疫系统的新疗法奠定基础,这是管理神经退行性疾病的关键方面(Zhang et al., 2015)。
属性
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJAIRUIVLJSHY-URXFXBBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

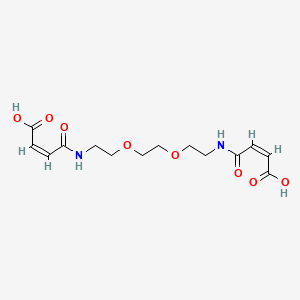
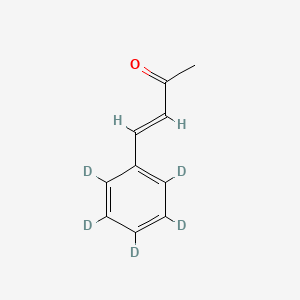
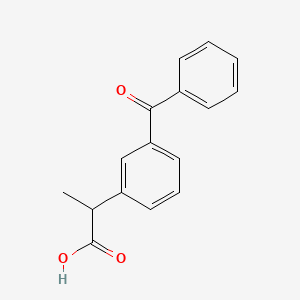
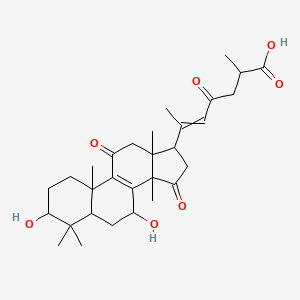
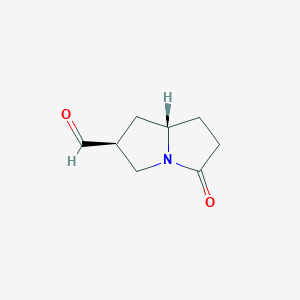
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)
